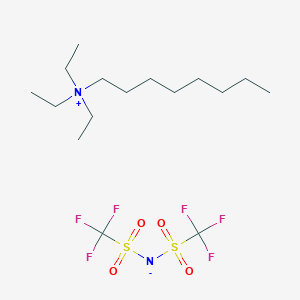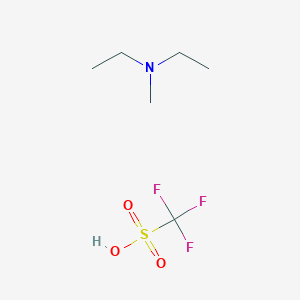
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
説明
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate (TPSN) is an organosilicon compound used in a variety of applications in organic and inorganic chemistry. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide. It is a versatile reagent for synthesis and catalysis, and has been used in a wide range of reactions, including esterification, deprotonation, and nucleophilic substitution.
科学的研究の応用
Enantioselective Synthesis
The reaction of 2-(trimethylsilyl)phenyl triflate with aroylacetones, as demonstrated by Okuma et al. (2015), is a significant application. This process produces 4-aryl-2-naphthols, which are further oxidized enantioselectively to yield 4,4′-biaryl-1,1′-binaphthols. This approach showcases the utility of trimethylsilyl triflate in synthesizing complex, chiral organic compounds (Okuma, Horigami, Nagahora, & Shioji, 2015).
Rearrangement Reactions
Trimethylsilyl trifluoroacetate (TMSTFA), a related compound, demonstrates selective reactivity in rearranging cyclopropyl ketones, as observed by Demuth, Mikhail, and George (1981). This process involves high regioselectivity, converting aro-semibullvalenes to arobarrelenes. Such rearrangements underline the role of trimethylsilyl triflates in facilitating structural transformations in organic molecules (Demuth, Mikhail, & George, 1981).
Catalyst in Cycloaddition Reactions
Yang et al. (2018) explored the role of triflate salts, including those with trimethylsilyl groups, as catalysts in cycloaddition reactions. These reactions are crucial for synthesizing oxazolidinones, highlighting the catalytic versatility of trimethylsilyl triflates in organic synthesis (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).
Silylation and Nucleophilic Reactions
Noyori, Murata, and Suzuki (1981) identified trimethylsilyl triflate as a powerful silylating agent and catalyst for nucleophilic reactions in aprotic media. This underscores its significance in imparting selective silylation to various organic compounds (Noyori, Murata, & Suzuki, 1981).
Generation of Hetarynes
Pozo et al. (2021) discussed the reaction involving 2-(trimethylsilyl)thiophen-3-yl triflate, leading to the generation of complex compounds like 4,5,6,7-tetraphenylbenzo[b]thiophene. This study provides insights into the generation and trapping of hetarynes, a crucial aspect in the synthesis of heterocyclic compounds (Pozo, Cobas, Peña, Guitián, & Pérez, 2021).
特性
IUPAC Name |
(5,6,7,8-tetraphenyl-3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H31F3O3SSi/c1-46(2,3)33-25-31-30(24-32(33)44-45(42,43)38(39,40)41)34(26-16-8-4-9-17-26)36(28-20-12-6-13-21-28)37(29-22-14-7-15-23-29)35(31)27-18-10-5-11-19-27/h4-25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDHLAHRITDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C(=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H31F3O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)





![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


